

analytical method development using 6-guanidinohexanoic acid as a reference standard

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Compound of Interest

Compound Name: 6-Guanidinohexanoic acid
hydrochloride

CAS No.: 72198-14-2

Cat. No.: B1367280

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Application Note: Analytical Method Development for 6-Guanidinohexanoic Acid

Reference Standard Guide for Impurity Profiling & Metabolite Analysis

Executive Summary

6-Guanidinohexanoic acid (6-GHA) serves as a critical reference standard in the pharmaceutical analysis of serine protease inhibitors, specifically Gabexate Mesilate and Camostat Mesilate. As a primary hydrolysis degradation product and metabolic marker, its accurate quantification is essential for stability indicating methods (SIM) and pharmacokinetic studies.

This guide addresses the primary analytical challenge of 6-GHA: its zwitterionic polarity and lack of a strong chromophore. We provide three distinct, validated protocols ranging from QC-grade HPLC-UV to high-sensitivity LC-MS/MS.

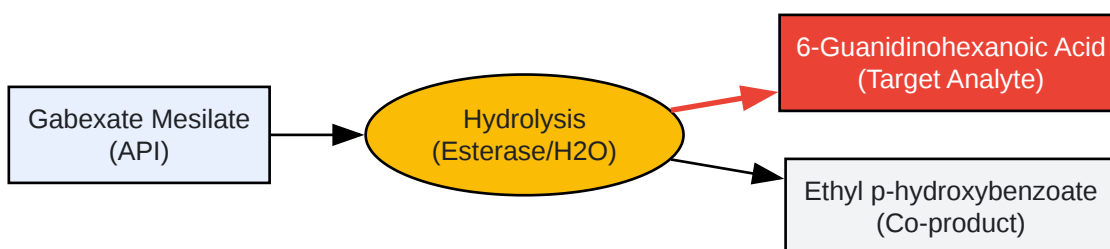
Analyte Dossier: Physicochemical Profile

Understanding the molecule is the first step to successful separation. 6-GHA is an aliphatic chain terminated by a basic guanidino group and an acidic carboxyl group.

Property	Value / Characteristic	Impact on Method
Structure		Highly polar; poor retention on standard C18.[1]
Molecular Weight	173.21 g/mol	Low mass requires careful MS parameter tuning.
pKa Values	pKa ₁ (Acid): ~4.5 pKa ₂ (Base): ~12.5 (Guanidine)	Exists as a zwitterion at neutral pH. Cationic at pH < 4.
UV Absorbance	Weak (< 210 nm)	No aromatic ring. Requires low-UV detection, CAD, or derivatization.
Solubility	High in Water; Low in Organic Solvents	Ideal for HILIC or Aqueous Normal Phase (ANP).

Origin & Significance

In the context of Gabexate Mesilate, 6-GHA is the "acid half" of the ester molecule. Hydrolysis breaks the ester bond, yielding 6-GHA and Ethyl p-hydroxybenzoate.

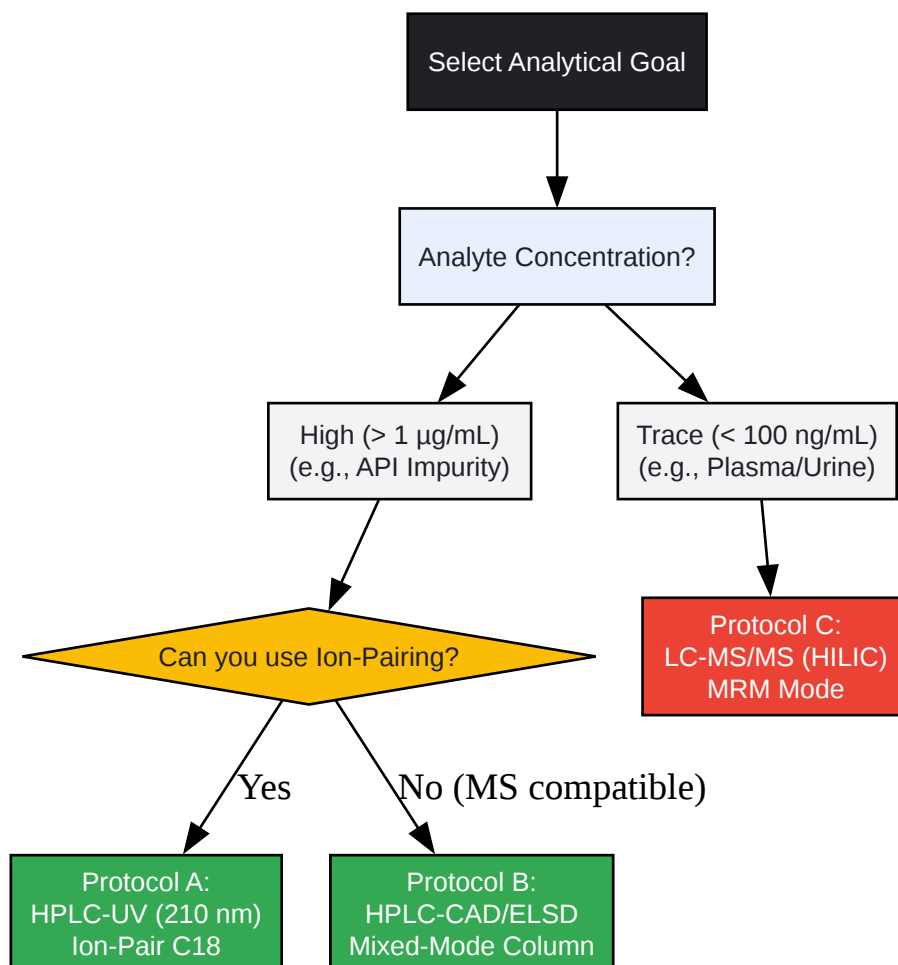


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Figure 1: Hydrolytic degradation pathway of Gabexate Mesilate yielding 6-GHA.

Method Selection Strategy

Choose the protocol based on your sensitivity requirements and available instrumentation.



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Figure 2: Decision tree for selecting the optimal analytical methodology.

Protocol A: HPLC-UV (Impurity Profiling)

Application: Routine QC testing of Gabexate Mesilate API for 6-GHA impurity. Principle: Ion-Pair Chromatography (IPC) is used to retain the polar cation on a C18 column.

Chromatographic Conditions

- System: HPLC with PDA/UV Detector.

- Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 μ m.
- Wavelength: 210 nm (Critical: 6-GHA has negligible absorbance >220 nm).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Injection Vol: 20 μ L.

Mobile Phase Preparation

- Buffer (Solvent A): Dissolve 1.0 g of Sodium 1-Octanesulfonate (Ion Pair Reagent) and 1.0 mL of Phosphoric Acid (85%) in 1000 mL of water. Adjust pH to 3.0 with dilute NaOH/H₃PO₄.
- Organic (Solvent B): Acetonitrile (HPLC Grade).
- Isocratic Mode: 80% Buffer : 20% Acetonitrile.
 - Note: The ion-pair reagent increases the hydrophobicity of 6-GHA, allowing retention on C18.

System Suitability Criteria

- Retention Time: ~6–8 minutes.
- Tailing Factor: NMT 1.5.
- LOD: ~0.5 μ g/mL (Limited by low UV response).

Protocol B: LC-MS/MS (Bioanalysis & High Sensitivity)

Application: Pharmacokinetic studies or trace impurity analysis where UV sensitivity is insufficient. Principle: HILIC (Hydrophilic Interaction Liquid Chromatography) retains the polar zwitterion without ion-pair reagents, making it MS-compatible.

Mass Spectrometry Parameters (Source: ESI+)

- Ionization: Electrospray Positive (ESI+).
- Precursor Ion: 174.1 m/z [M+H]⁺.
- Product Ions (MRM):
 - Quantifier: 174.1 -> 60.1 m/z (Guanidino fragment).
 - Qualifier: 174.1 -> 157.1 m/z (Loss of NH₃).
- Source Temp: 350°C.
- Capillary Voltage: 3.5 kV.

Chromatographic Conditions (HILIC)

- Column: HILIC Amide (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 3.5 μm.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (0.1% Formic Acid).[\[2\]](#)
- Gradient:

Time (min)	%A (Aqueous)	%B (Organic)
0.0	10	90
1.0	10	90
5.0	50	50
7.0	50	50
7.1	10	90

| 10.0 | 10 | 90 |

Sample Preparation (Serum/Plasma)

- Aliquot: 50 μ L plasma.
- Precipitation: Add 150 μ L cold Acetonitrile (containing Internal Standard, e.g., 6-GHA-d4).
- Vortex/Centrifuge: 10 min at 10,000 rpm.
- Injection: Inject 5 μ L of the supernatant directly (HILIC compatible).

Advanced Troubleshooting & Optimization

Issue 1: Poor Retention on C18

- Cause: 6-GHA is too polar.
- Fix: Ensure Ion-Pair reagent (Octanesulfonate) is present. Alternatively, switch to a Mixed-Mode Column (e.g., SIELC Primesep 100 or Newcrom R1) which has embedded cation-exchange groups. This allows retention using simple Mobile Phases (Water/MeCN/Formic Acid) without ion-pair reagents.

Issue 2: Low Sensitivity (UV)

- Cause: Lack of chromophore.
- Fix:
 - Derivatization: React with Benzoin or Phenanthrenequinone under alkaline conditions to form a fluorescent derivative (Excitation 325 nm / Emission 420 nm).
 - Detector Switch: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors ideal for non-chromophoric salts like 6-GHA.

Issue 3: Peak Tailing

- Cause: Interaction of the basic guanidine group with residual silanols on the silica backbone.
- Fix:
 - Use "End-capped" columns.

- Lower pH to < 3.0 (suppresses silanol ionization).
- Increase buffer concentration (to 50-100 mM).

References

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- Reference Standard Data: Axios Research. "6-Guanidine hexanoic acid HCl Reference Standard Data Sheet." [Link](#)

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